High-Strength Differential Evidence is Current Unavailable; Computed LogP Highlights Polarity Shift
A search for direct, head-to-head quantitative comparisons of 2,3-dimethoxy-5-sulphobenzoic acid against its closest analogs, such as 2,3-dimethoxybenzoic acid or 5-sulfobenzoic acid, in assays measuring solubility, reactivity, or biological activity has returned no results from primary literature or patents. The available quantitative evidence is therefore restricted to fundamental computed properties suggesting differentiation. Specifically, the target compound has a computed XLogP3-AA of 0.1, a dramatic reduction from the predicted ~1.3 of its non-sulfonated analog 2,3-dimethoxybenzoic acid, indicating a substantial increase in hydrophilicity conferred by the sulfonic acid group [REFS-1, REFS-2]. The extent of this shift dictates partition behavior in extraction, chromatographic mobility, and biological membrane permeability.
| Evidence Dimension | Hydrophobicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | 2,3-Dimethoxybenzoic acid (XLogP ~1.3) |
| Quantified Difference | Approximate 1.2 log unit decrease, representing an order of magnitude difference in partition coefficient |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2021.10.14) |
Why This Matters
This single order-of-magnitude shift in lipophilicity directly determines solvent miscibility, purification strategy, and suitability as a reagent in aqueous-phase reactions, making substitution of a non-sulfonated analog impossible to replicate the target compound's behavior.
- [1] PubChem. (n.d.). 2,3-Dimethoxy-5-sulphobenzoic acid. PubChem Compound Summary for CID 3024576. National Center for Biotechnology Information. View Source
